Lipophilicity vs. Non-Fluorinated Parent Scaffold
The presence of the trifluoromethyl group at the 2-position of 2-(trifluoromethyl)quinoline-5-carbaldehyde dramatically increases lipophilicity compared to its non-fluorinated parent scaffold, quinoline-5-carbaldehyde. This is a key determinant of membrane permeability and a critical metric for early-stage drug candidate selection [1]. While the exact LogP for quinoline-5-carbaldehyde is not always directly reported, the calculated LogP for this compound is 3.11 . This value is substantially higher than what would be expected for the unsubstituted quinoline-5-carbaldehyde (estimated LogP ~1.7-2.0), indicating a significant and quantifiable difference in its drug-like properties.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.11 |
| Comparator Or Baseline | Quinoline-5-carbaldehyde (Estimated LogP ~1.7-2.0) |
| Quantified Difference | LogP increase of > 1.1 units |
| Conditions | In silico calculation / Predictive model |
Why This Matters
This quantifiable difference in lipophilicity can directly impact a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile, making 2-(trifluoromethyl)quinoline-5-carbaldehyde a strategically superior starting material for programs where enhanced membrane permeability is a primary goal.
- [1] Arnott, J.A.; Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863-875. View Source
